molecular formula C17H18BrN7O4 B213958 4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide

4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide

Cat. No. B213958
M. Wt: 464.3 g/mol
InChI Key: SGHZPIBUJHICDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. The compound is a pyrazole-based inhibitor of a specific protein kinase, and it has shown promise as a tool for studying the mechanisms of various biological processes.

Mechanism of Action

4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide is a selective inhibitor of a specific protein kinase known as cyclin-dependent kinase 7 (CDK7). CDK7 plays a critical role in the regulation of gene expression, and inhibition of this kinase can lead to changes in cellular processes such as transcription and DNA repair.
Biochemical and Physiological Effects
The compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis in cancer cells. It has also been shown to regulate cellular metabolism and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide in lab experiments is its selectivity for CDK7. This allows researchers to specifically target this kinase and study its role in various cellular processes. However, one limitation is that the compound may have off-target effects on other kinases, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving 4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide. One area of interest is the development of new therapeutic agents based on the compound's ability to inhibit CDK7. Another potential direction is the investigation of the compound's effects on other cellular processes, such as DNA replication and repair. Additionally, the compound could be used as a tool for studying the mechanisms of various diseases, including cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of 4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-bromo-3-nitropyrazole with 2-(morpholin-4-yl)ethylamine to form the intermediate 4-bromo-N-[1-(2-morpholin-4-ylethyl)pyrazol-3-yl]-3-nitrobenzamide. This intermediate is then reacted with 2-amino-benzimidazole to yield the final product.

Scientific Research Applications

The compound has been used in a variety of scientific research applications, including the study of cancer cell signaling pathways, the regulation of cellular metabolism, and the development of new therapeutic agents. It has also been used as a tool for investigating the mechanisms of various cellular processes, such as cell proliferation and apoptosis.

properties

Product Name

4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide

Molecular Formula

C17H18BrN7O4

Molecular Weight

464.3 g/mol

IUPAC Name

4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H18BrN7O4/c18-13-14(21-22-15(13)25(27)28)16(26)20-17-19-11-3-1-2-4-12(11)24(17)6-5-23-7-9-29-10-8-23/h1-4H,5-10H2,(H,21,22)(H,19,20,26)

InChI Key

SGHZPIBUJHICDN-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=C(C(=NN4)[N+](=O)[O-])Br

SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=C(C(=NN4)[N+](=O)[O-])Br

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=C(C(=NN4)[N+](=O)[O-])Br

Origin of Product

United States

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